

Toxicological profile of 3-Chloro-1,2-propanediol

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Compound of Interest

Compound Name: **3-Chloro-1,2-propanediol**

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An In-Depth Technical Guide on the Toxicological Profile of **3-Chloro-1,2-propanediol** (3-MCPD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1,2-propanediol (3-MCPD) is a chemical contaminant formed in heat-processed foods containing fat and salt, and it has garnered significant attention from the scientific and regulatory communities due to its potential toxicological risks. This technical guide provides a comprehensive overview of the toxicological profile of 3-MCPD, intended for researchers, scientists, and professionals in drug development. The document details the compound's toxicokinetics, acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. Emphasis is placed on summarizing quantitative data in structured tables for comparative analysis, providing detailed methodologies for key toxicological studies, and illustrating critical biological pathways and experimental workflows through diagrams generated using the DOT language.

Introduction

3-Chloro-1,2-propanediol (3-MCPD) is a member of the chloropropanols group of food processing contaminants.^[1] It is primarily formed during the processing of foods that involve high temperatures in the presence of chloride ions and lipids.^[2] Significant sources of dietary exposure include refined vegetable oils, soy sauce, and various heat-treated foods.^{[3][4]} The toxicological properties of 3-MCPD have been extensively studied, revealing the kidneys and testes as primary target organs for its toxicity.^{[3][5]} This guide aims to consolidate the current

scientific knowledge on the toxicological profile of 3-MCPD to support risk assessment and further research.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral ingestion, 3-MCPD is rapidly and extensively absorbed from the gastrointestinal tract. It is widely distributed throughout the body, crossing both the blood-testis and blood-brain barriers. Metabolism of 3-MCPD occurs primarily in the liver and involves two main pathways: oxidation and glutathione conjugation.^{[6][7]}

The oxidation pathway involves the conversion of 3-MCPD to β -chlorolactic acid and subsequently to oxalic acid, which is implicated in renal toxicity.^[6] The glutathione conjugation pathway is a detoxification route, leading to the formation of mercapturic acid derivatives that are excreted in the urine.^[6] The majority of ingested 3-MCPD is excreted via urine as metabolites within 24 hours.

Toxicological Profile

Acute Toxicity

The acute oral toxicity of 3-MCPD has been evaluated in several studies. The median lethal dose (LD₅₀) values indicate moderate acute toxicity.

Species	Route	LD50 (mg/kg bw)	Reference
Rat	Oral	~152	[No specific citation found for this exact value in the provided snippets]
Mouse (Swiss)	Oral	2676.81 (for 3-MCPD 1-monopalmitate)	[8][9]
Mouse (Swiss)	Oral	>5000 (for 3-MCPD dipalmitate)	[8]
Mouse (Swiss)	Oral	2973.8 (for 1-stearic ester)	[10][11]
Mouse (Swiss)	Oral	2081.4 (for 1-oleic ester)	[10][11]
Mouse (Swiss)	Oral	2016.3 (for 1-linoleic ester)	[10][11]

Chronic Toxicity and Carcinogenicity

Long-term exposure to 3-MCPD has been shown to induce chronic toxicity and carcinogenicity in animal models, with the kidneys and testes being the primary target organs.[3][12]

Study	Species/Strain	Dose Levels	Key Findings	NOAEL/LOAEL	Reference
2-year Carcinogenicity	Sprague-Dawley Rat	0, 25, 100, 400 ppm in drinking water	Increased incidence of renal tubule adenomas/carcinomas and Leydig cell tumors in males. Evidence of renal tubule adenomas in females.	NOAEL for carcinogenicity not established.	[12] [13] [14] [15]
13-week Subchronic	F344 Rat	Equimolar doses of 3-MCPD and its fatty acid esters	Increased kidney and liver weights. Apoptotic epithelial cells in the epididymis.	NOAELs: 14 mg/kg bw/day (CDP), 8 mg/kg bw/day (CMP), 15 mg/kg bw/day (CDO)	[16]
-	F344 and Obese Zucker Rats	0, 9, 28.5, 90, 285, 900 ppm in drinking water for 13 weeks	Decreased body weight gain, increased relative kidney weights, anemia, and epididymal damage.	NOAEL: 28.5 ppm	[17]

Genotoxicity

While 3-MCPD has shown positive results in some in vitro genotoxicity assays, the consensus from in vivo studies is that it is not genotoxic.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) This suggests that the carcinogenicity of 3-MCPD is likely mediated through a non-genotoxic mechanism.[\[18\]](#)[\[19\]](#)

Test	System	Endpoint	Result	Reference
Micronucleus Test	Rat Bone Marrow	Chromosomal aberrations	Negative	[19] [20] [21]
Unscheduled DNA Synthesis (UDS)	Rat Liver	DNA repair	Negative	[19] [20]
Comet Assay	Rat Kidney	DNA strand breakage	Negative	[21]
Pig-a Mutation Assay	Rat Red Blood Cells	Gene mutation	Negative	[21]

Reproductive and Developmental Toxicity

3-MCPD is known to have adverse effects on the male reproductive system.[\[5\]](#) Studies in rats have demonstrated that 3-MCPD can lead to decreased sperm motility and fertility.

Study	Species/Strain	Dose Levels	Key Findings	NOAEL/LOAEL	Reference
Two-Generation Reproductive Toxicity	Rat (general)	Varies	To determine effects on male and female reproductive systems and offspring development.	Study aims to establish NOAELs for parental toxicity, reproductive outcome, and pup development.	[22][23][24] [25]
Developmental Toxicity	Pregnant Rat	5, 10, 25 mg/kg bw/day	Decreased maternal body weight gain at 10 and 25 mg/kg. No adverse effects on fetal testicular histology or testosterone production.	NOAEL for development al toxicity in this study was 25 mg/kg bw/day.	[26]
13-week Subchronic Toxicity	F344 Rat	-	Apoptotic epithelial cells in the initial segment of the epididymis in high-dose ester-treated males.	-	[16]

Mechanisms of Toxicity

The toxicity of 3-MCPD is believed to be mediated by its metabolites and their subsequent effects on cellular processes. Key mechanisms include:

- Renal Toxicity: The formation of oxalic acid, a metabolite of 3-MCPD, is thought to play a significant role in kidney damage.[\[6\]](#) Additionally, 3-MCPD and its esters can induce apoptosis in renal tubular cells through the activation of the JNK/p53 signaling pathway.[\[27\]](#) [\[28\]](#) Necroptosis has also been identified as a mechanism of 3-MCPD-dipalmitate-induced acute kidney injury.[\[29\]](#)
- Reproductive Toxicity: The male antifertility effects are linked to the inhibition of glycolysis in sperm cells, leading to energy depletion and impaired motility.[\[5\]](#)
- Carcinogenicity: The carcinogenic effects of 3-MCPD are considered to be secondary to chronic tissue injury and cell proliferation, rather than direct interaction with DNA.[\[18\]](#)[\[19\]](#)

Experimental Protocols

Two-Year Carcinogenicity Bioassay in Sprague-Dawley Rats

- Objective: To evaluate the carcinogenic potential of 3-MCPD when administered in drinking water for two years.[\[12\]](#)[\[13\]](#)
- Test System: Male and female Sprague-Dawley rats, 50 per sex per group.[\[12\]](#)[\[13\]](#)
- Dose Administration: 3-MCPD was administered in the drinking water at concentrations of 0, 25, 100, or 400 ppm.[\[12\]](#)[\[13\]](#)
- Duration: 104 weeks.[\[12\]](#)
- Endpoints Evaluated:
 - Clinical observations and body weight measurements were recorded regularly.[\[12\]](#)[\[13\]](#)
 - Water consumption was monitored.[\[12\]](#)[\[13\]](#)

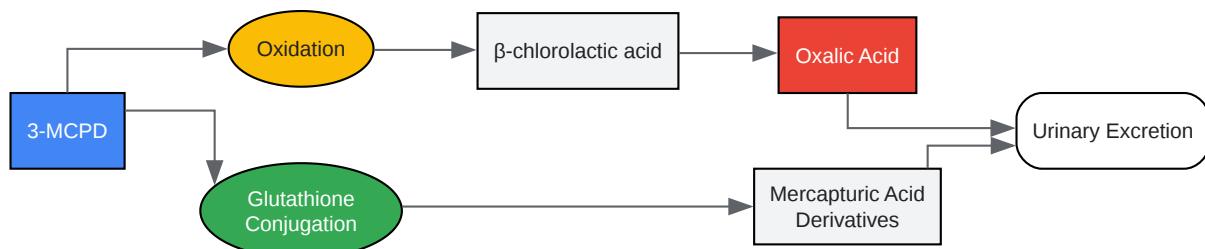
- At termination, a complete necropsy was performed on all animals.[13]
- Histopathological examination of all major organs and any gross lesions was conducted. [13]
- Tumor incidence and multiplicity were analyzed.[12]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

- Objective: To determine if 3-MCPD induces cytogenetic damage in the form of micronuclei in bone marrow erythrocytes of rats.[1][30][31][32][33]
- Test System: Male and/or female rats (or mice).[30][31][32]
- Dose Administration: The test substance is typically administered via oral gavage or intraperitoneal injection. For 3-MCPD, oral gavage was used.[30] Dosing is usually done once or twice.[30]
- Procedure:
 - Animals are treated with at least three dose levels of the test substance, along with a vehicle control and a positive control.[31]
 - Bone marrow is collected at appropriate time points after the last administration (typically 24 and 48 hours).[31]
 - Bone marrow smears are prepared on slides, fixed, and stained.[31]
 - Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. A minimum of 4000 PCEs per animal is typically analyzed.[31]
- Data Analysis: The frequency of micronucleated PCEs is compared between the treated and control groups. A statistically significant, dose-related increase in micronucleated PCEs indicates a positive result.[31]

Visualizations

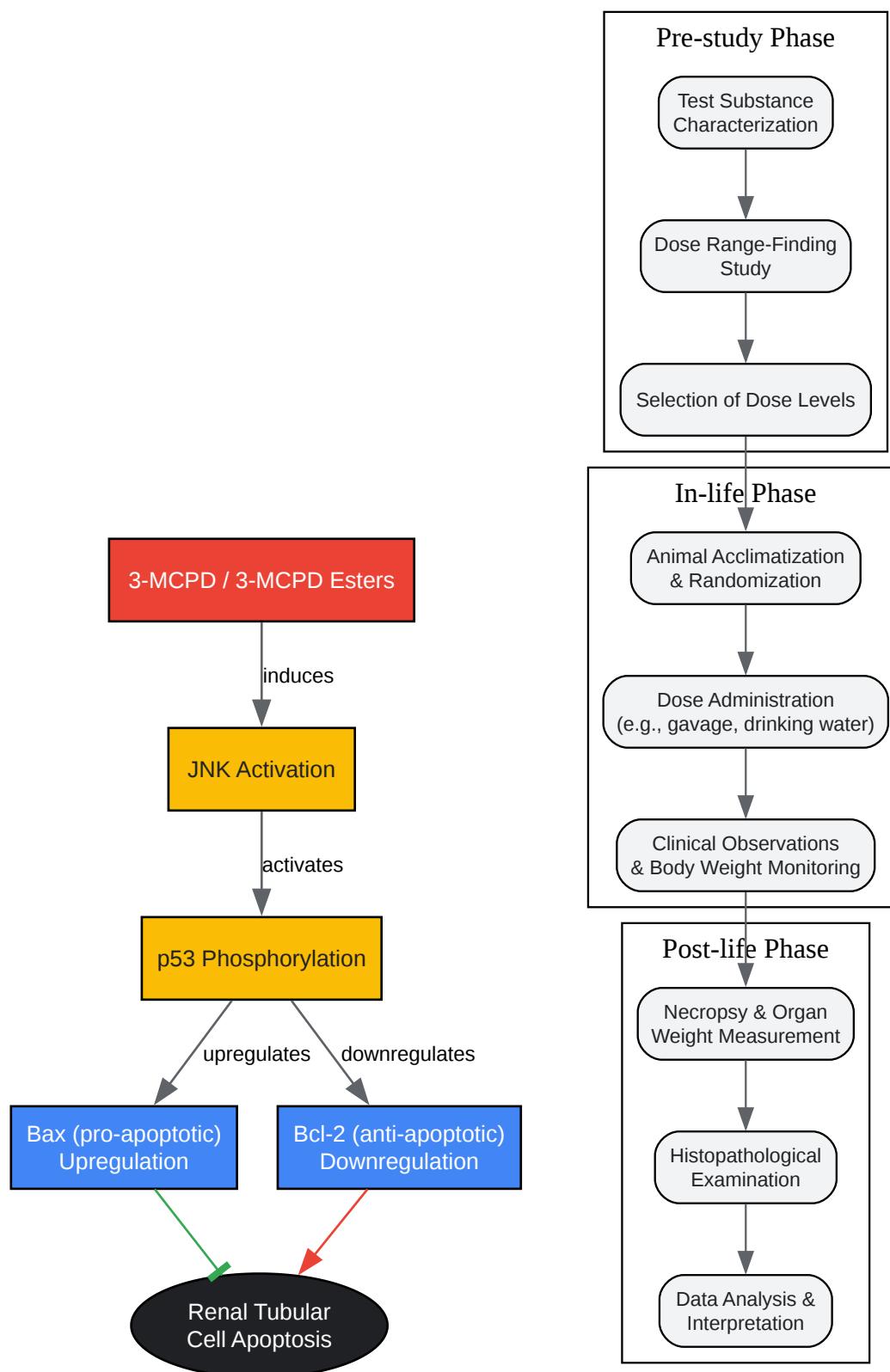
Metabolic Pathway of 3-MCPD



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Caption: Metabolic pathways of **3-Chloro-1,2-propanediol** (3-MCPD).

Signaling Pathway of 3-MCPD-Induced Renal Cell Apoptosis

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